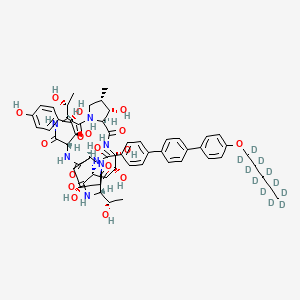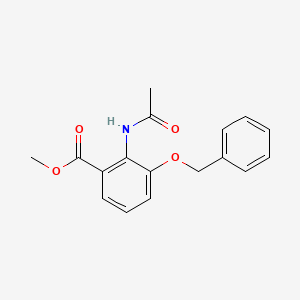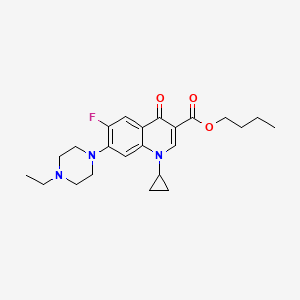![molecular formula C16H12O4 B13851225 7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[3-(hydroxymethyl)phenoxy]chromen-2-one is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 3-(hydroxymethyl)phenol.
Reaction Conditions: The reaction is carried out under basic conditions using potassium carbonate as a base and dimethylformamide as a solvent.
Reaction Mechanism: The hydroxyl group of 3-(hydroxymethyl)phenol reacts with the 7-hydroxy group of 7-hydroxy-2H-chromen-2-one through a nucleophilic substitution reaction, forming the ether linkage.
Industrial Production Methods
Industrial production of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-[3-(hydroxymethyl)phenoxy]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: The major product is 7-[3-(carboxymethyl)phenoxy]chromen-2-one.
Reduction: The major product is 7-[3-(hydroxymethyl)phenoxy]dihydrochromen-2-one.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
7-[3-(hydroxymethyl)phenoxy]chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease.
Industry: Used in the development of fluorescent dyes and optical brighteners.
Mécanisme D'action
The mechanism of action of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one involves:
Molecular Targets: The compound interacts with various enzymes and receptors in the body.
Pathways Involved: It may inhibit specific pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of 7-[3-(hydroxymethyl)phenoxy]chromen-2-one.
3-(hydroxymethyl)phenol: Another precursor used in the synthesis.
Warfarin: A well-known coumarin derivative used as an anticoagulant.
Propriétés
Formule moléculaire |
C16H12O4 |
|---|---|
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
7-[3-(hydroxymethyl)phenoxy]chromen-2-one |
InChI |
InChI=1S/C16H12O4/c17-10-11-2-1-3-13(8-11)19-14-6-4-12-5-7-16(18)20-15(12)9-14/h1-9,17H,10H2 |
Clé InChI |
FWUCYTPXYMGTSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C=CC(=O)O3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)
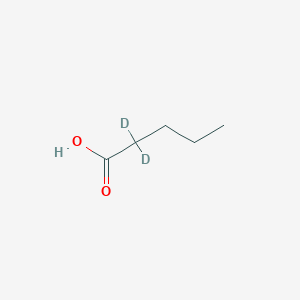
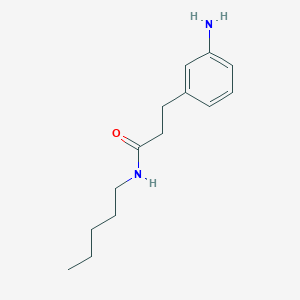
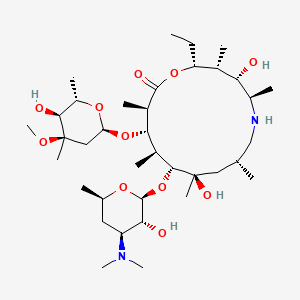
![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)

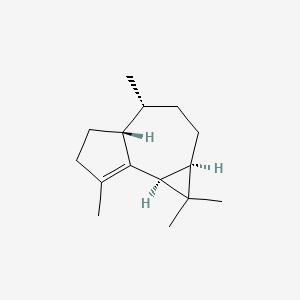


![N,N,N-Trimethyl-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanaminium Chloride](/img/structure/B13851204.png)
